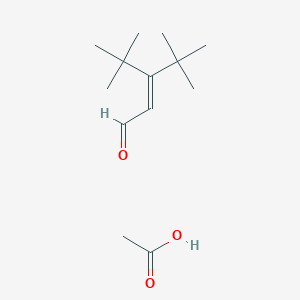
Acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal is an organic compound that features both an acetic acid moiety and an aldehyde group. This compound is notable for its unique structure, which includes a tert-butyl group and a dimethylpent-2-enal chain. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal can be achieved through several methods. One common approach involves the reaction of acetic acid with 3-tert-butyl-4,4-dimethylpent-2-enal under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where acetic acid and 3-tert-butyl-4,4-dimethylpent-2-enal are combined. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Acid chlorides and alcohols are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and other derivatives.
Scientific Research Applications
Acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The acetic acid moiety can participate in acid-base reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Acetic acid tert-butyl ester: Similar in structure but lacks the aldehyde group.
3-tert-butyl-4,4-dimethylpent-2-enal: Similar but does not contain the acetic acid moiety.
Properties
CAS No. |
61570-66-9 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal |
InChI |
InChI=1S/C11H20O.C2H4O2/c1-10(2,3)9(7-8-12)11(4,5)6;1-2(3)4/h7-8H,1-6H3;1H3,(H,3,4) |
InChI Key |
MULSNVAODKGSPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)C(=CC=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)
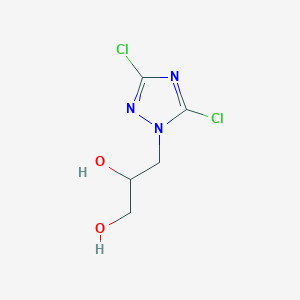

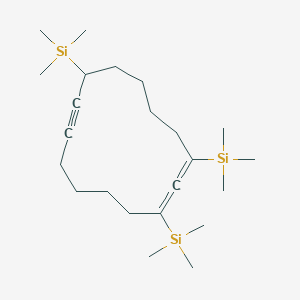
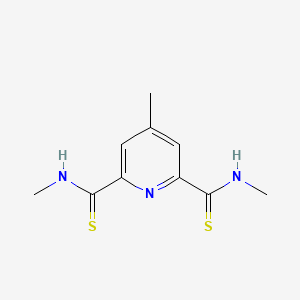
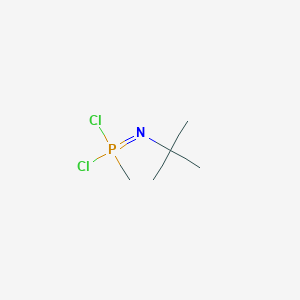

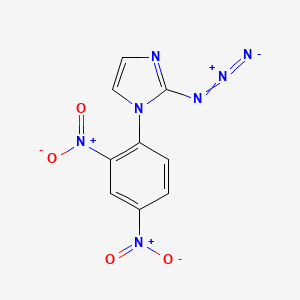
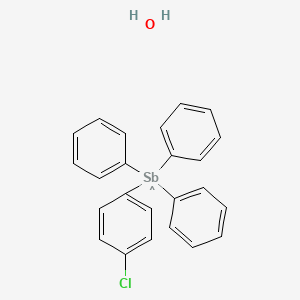
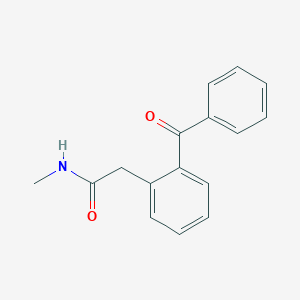
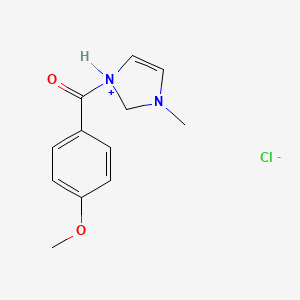
![5-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14590649.png)
![5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline](/img/structure/B14590657.png)
![(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione](/img/structure/B14590662.png)
